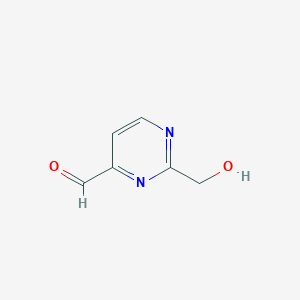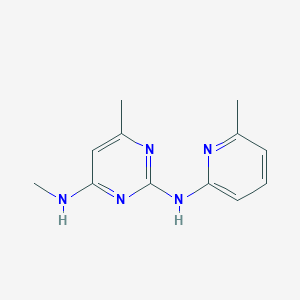![molecular formula C21H21F3O5S B12637966 [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate](/img/structure/B12637966.png)
[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydrobenzoxonin ring, and a trifluoromethanesulfonate group. These structural features contribute to its reactivity and potential utility in chemical synthesis and research.
准备方法
合成路线和反应条件
[8-(4-甲氧基苯基)-4-甲基-2,3,6,7-四氢-1-苯并氧杂环壬-9-基]三氟甲磺酸酯的合成通常涉及多个步骤,从容易获得的前体开始。关键步骤包括:
四氢苯并氧杂环壬环的形成: 这可以通过在酸性或碱性条件下涉及合适前体的环化反应来实现,例如羟基苯基衍生物。
甲氧基苯基基团的引入: 这一步通常涉及使用甲氧基苯基卤化物或酸酐进行的傅-克烷基化或酰化反应。
三氟甲磺酸酯基团的连接: 这通常通过使用三氟甲磺酸酐或类似试剂的磺化反应来完成。
工业生产方法
这种化合物的工业生产可能会遵循类似的合成路线,但规模更大。优化反应条件,如温度、压力和溶剂选择,对于最大限度地提高产率和纯度至关重要。此外,工业过程还需要考虑起始原料和试剂的成本和可用性,以及合成的可扩展性。
化学反应分析
反应类型
[8-(4-甲氧基苯基)-4-甲基-2,3,6,7-四氢-1-苯并氧杂环壬-9-基]三氟甲磺酸酯可以进行各种类型的化学反应,包括:
氧化: 甲氧基苯基基团可以被氧化形成相应的醌类或其他氧化衍生物。
还原: 四氢苯并氧杂环壬环可以被还原形成完全饱和的苯并氧杂环壬衍生物。
取代: 三氟甲磺酸酯基团可以用亲核试剂(如胺类或硫醇类)取代,形成新的衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾、三氧化铬和过氧化氢。
还原: 通常使用锂铝氢化物或硼氢化钠等还原剂。
取代: 亲核取代反应通常需要温和的碱,如三乙胺,以及二氯甲烷或乙腈等溶剂。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,甲氧基苯基基团的氧化可以产生醌类,而三氟甲磺酸酯基团的取代可以产生各种官能化的衍生物。
科学研究应用
化学: 它可以用作合成更复杂分子的构建块,特别是在医药和农药的开发中。
生物学: 它的衍生物可能具有生物活性,使其成为药物发现和开发的候选者。
工业: 它可用于合成特种化学品和材料,如聚合物和先进材料。
作用机制
[8-(4-甲氧基苯基)-4-甲基-2,3,6,7-四氢-1-苯并氧杂环壬-9-基]三氟甲磺酸酯的作用机制取决于其具体的应用和所涉及的分子靶标。一般来说,它可能会与酶或受体相互作用,调节它们的活性并导致各种生物效应。三氟甲磺酸酯基团可以增强化合物的反应性和结合亲和力,使其成为分子途径的有效调节剂。
相似化合物的比较
类似化合物
- [8-(4-甲氧基苯基)-4-甲基-2,3,6,7-四氢-1-苯并氧杂环壬-9-基]甲磺酸酯
- [8-(4-甲氧基苯基)-4-甲基-2,3,6,7-四氢-1-苯并氧杂环壬-9-基]甲苯磺酸酯
独特性
与类似化合物相比,[8-(4-甲氧基苯基)-4-甲基-2,3,6,7-四氢-1-苯并氧杂环壬-9-基]三氟甲磺酸酯由于存在三氟甲磺酸酯基团而具有独特性。该基团赋予其独特的化学性质,如更高的反应性和稳定性,可以增强该化合物在各种应用中的实用性。
属性
分子式 |
C21H21F3O5S |
|---|---|
分子量 |
442.4 g/mol |
IUPAC 名称 |
[8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C21H21F3O5S/c1-14-4-3-5-17-18(28-13-12-14)10-11-19(29-30(25,26)21(22,23)24)20(17)15-6-8-16(27-2)9-7-15/h4,6-11H,3,5,12-13H2,1-2H3 |
InChI 键 |
RREXBZIVAVQUEV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[2-(Cyclobutanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12637885.png)

![1-Isoquinolinamine, 3,4-dihydro-3-(3'-methoxy[1,1'-biphenyl]-3-yl)-](/img/structure/B12637914.png)

![6-Amino-2-(methylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12637921.png)
![Triethoxy[1-(4-methoxyphenyl)oct-1-en-2-yl]silane](/img/structure/B12637936.png)
![1H-1-Benzazepine-1-acetic acid, 3-[(4-chlorophenyl)thio]-2,3,4,5-tetrahydro-2-oxo-](/img/structure/B12637941.png)
![2-[3-(Bromomethyl)phenyl]-4-phenylthiazole](/img/structure/B12637945.png)

![N-(2,4-dimethoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12637960.png)

![5-[6-(3-Methoxyphenyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12637968.png)

![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12637988.png)
